Array ( [bid] => 13601506 )
2-(5-Bromo-2-methoxybenzyl)pyrrolidine is an organic compound characterized by its unique structural features, which include a pyrrolidine ring substituted with a 5-bromo-2-methoxybenzyl group. The molecular formula for this compound is , and it has a molecular weight of approximately 255.15 g/mol. The presence of the bromine atom and methoxy group significantly influences the compound's reactivity and biological properties.
Research indicates that compounds similar to 2-(5-Bromo-2-methoxybenzyl)pyrrolidine exhibit significant biological activities, particularly in anticancer and antimicrobial domains. For instance, derivatives of pyrrolidine have shown promising activity against various cancer cell lines, including A549 lung adenocarcinoma cells. These compounds often demonstrate selective toxicity towards cancer cells while sparing normal cells, making them potential candidates for therapeutic development .
The synthesis of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine typically involves the reaction of 5-bromo-2-methoxybenzyl bromide with pyrrolidine. This reaction is generally conducted in an aprotic solvent such as dimethylformamide, using a base like potassium carbonate to facilitate the reaction at elevated temperatures. This method allows for the efficient formation of the desired product with good yields .
Due to its structural characteristics and biological activity, 2-(5-Bromo-2-methoxybenzyl)pyrrolidine has potential applications in:
Studies exploring the interactions of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine with biological targets have revealed its potential to modulate various pathways. For instance, its binding affinity to specific enzymes or receptors can lead to significant changes in cellular functions. Understanding these interactions is crucial for developing targeted therapies that minimize side effects while maximizing therapeutic benefits .
Several compounds share structural similarities with 2-(5-Bromo-2-methoxybenzyl)pyrrolidine. Here are some notable examples:
These compounds highlight the unique aspects of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine, particularly its potential as an anticancer agent compared to others that may serve different purposes.
Traditional synthetic routes to 2-(5-bromo-2-methoxybenzyl)pyrrolidine often begin with functionalized benzyl precursors and pyrrolidine cores. A common strategy involves the alkylation of pyrrolidine with 5-bromo-2-methoxybenzyl halides, leveraging nucleophilic substitution to form the critical carbon-nitrogen bond. For example, 4-bromo-2-bromomethylphenol serves as a key intermediate, which undergoes protection of the phenolic hydroxyl group using methoxyethoxymethyl chloride (MEMCl) to yield 4-bromo-2-(bromomethyl)-1-((2-methoxyethoxy)methoxy)benzene. Subsequent boronation with trimethyl borate in the presence of palladium catalysts enables Suzuki-Miyaura cross-coupling with 2-bromopyridine, forming the benzyl-pyrrolidine scaffold.
Aryl halide intermediates are pivotal in these pathways. The bromine atom at the 5-position of the benzyl group enhances electrophilicity, facilitating coupling reactions, while the methoxy group at the 2-position directs regioselectivity during functionalization. Challenges in traditional methods include the use of hazardous reagents like n-butyllithium and stringent low-temperature conditions, which complicate scalability. Recent refinements focus on replacing volatile solvents with dimethylformamide or ethanol under reflux, improving safety and yield.
Advancements in catalytic systems have revolutionized pyrrolidine synthesis. Photo-promoted ring contraction of pyridines using silylborane has emerged as a groundbreaking method, enabling the direct conversion of pyridine derivatives into 2-azabicyclo[3.1.0]hex-3-ene intermediates, which are subsequently functionalized to yield pyrrolidines. This approach bypasses traditional stepwise ring construction, offering atom-economical access to complex bicyclic frameworks. The mechanism involves photochemical silyl migration and vinylazomethine ylide intermediates, which undergo [3+2] cycloaddition to form the pyrrolidine core.
Iridium-catalyzed α-C(sp³)–H alkylation represents another innovation, enabling late-stage functionalization of preformed pyrrolidines. Using trifluoromethyl O-benzyl amidoxime directing groups, iridium(I) catalysts facilitate selective alkylation with olefins like ethyl acrylate or 1-hexene, introducing substituents at the α-position without over-alkylation. This method achieves branched-to-linear regioselectivity ratios up to 4:1, depending on the olefin and directing group. Such catalytic systems are particularly valuable for modifying 2-(5-bromo-2-methoxybenzyl)pyrrolidine derivatives without compromising the bromine or methoxy functionalities.
Stereocontrol in pyrrolidine synthesis is critical for accessing enantiomerically pure pharmaceuticals. Intramolecular cyclization of β-amino acid precursors, derived from L-phenylalanine homologation, has been employed to construct the pyrrolidine ring with (2S,5R) stereochemistry. Key steps include vinyl triflate formation and stereoselective hydrogenation, which ensure >96% enantiomeric excess (ee) for δ-benzylproline analogues.
Chiral sulfinimine auxiliaries offer an alternative route, enabling asymmetric induction during cyclization. Davis’ method, which utilizes chiral sulfinimines derived from aldehydes, achieves high stereoselectivity in pyrrolidine formation, though substrate scope limitations persist. For 2-(5-bromo-2-methoxybenzyl)pyrrolidine, kinetic resolution via chiral stationary phase chromatography or enzymatic resolution using lipases provides practical solutions for separating enantiomers post-synthesis.
Green chemistry principles are increasingly integrated into pyrrolidine synthesis. Crystallization techniques using water-miscible solvents like isopropanol, acetone, and tert-butyl methyl ether reduce reliance on hazardous solvents. For example, (2S,4R)-1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid hydrochloride monohydrate is isolated via antisolvent crystallization, achieving >99% purity with minimal organic waste.
Solvent recovery systems in cross-coupling reactions further enhance sustainability. The use of dimethylformamide (DMF) in Suzuki-Miyaura couplings allows for solvent recycling via distillation, reducing environmental impact. Additionally, atom-economical reactions, such as the photo-promoted ring contraction, minimize byproduct formation, aligning with green chemistry goals.
The pyrrolidine scaffold represents a privileged structure in medicinal chemistry, offering extensive opportunities for structural modification and optimization. The compound 2-(5-Bromo-2-methoxybenzyl)pyrrolidine exemplifies the strategic integration of multiple pharmacophoric elements within a single molecular framework. This comprehensive analysis examines the structure-activity relationships governing pyrrolidine derivatives through systematic investigation of electronic effects, steric influences, nitrogen substitution patterns, and conformational restriction strategies.
Halogen bonding interactions represent a fundamental mechanism through which bromine substitution influences biological activity in pyrrolidine derivatives. The electronegativity of bromine (2.96 on the Pauling scale) creates a distinctive sigma-hole region that facilitates specific interactions with electron-rich biological targets [1] [2]. In the context of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine, the bromine atom positioned at the 5-position of the benzyl ring generates a moderately strong electrostatic potential that enhances binding affinity through halogen bonding mechanisms.
Electron density redistribution occurs systematically upon bromine incorporation, with the electron-withdrawing nature of the halogen altering the electronic properties of the aromatic system. Density functional theory calculations reveal that bromine substitution results in a decrease in electron density at the aromatic carbon atoms, particularly at positions ortho and para to the bromine substituent [3] [4]. This electronic perturbation extends to the pyrrolidine nitrogen atom, modifying its basicity and hydrogen bonding capacity.
Comparative halogen analysis demonstrates distinct electronic effects across different halogen substituents. Research indicates that the strength of halogen bonding interactions follows the order: iodine > bromine > chlorine > fluorine [5] [6]. For pyrrolidine derivatives, iodine substitution provides the strongest halogen bonding capability, with electron density at bond critical points ranging from 0.0076 to 0.0199 atomic units depending on the acceptor strength [7]. However, bromine substitution offers an optimal balance between electronic effects and synthetic accessibility.
| Halogen Substituent | Electronegativity | Sigma-Hole Strength | Halogen Bond Energy (kJ/mol) | Biological Activity Enhancement |
|---|---|---|---|---|
| Fluorine | 3.98 | Minimal | 8-15 | Limited [8] |
| Chlorine | 3.16 | Weak | 15-25 | Moderate |
| Bromine | 2.96 | Moderate | 25-40 | Enhanced |
| Iodine | 2.66 | Strong | 40-60 | Enhanced [5] |
Molecular orbital considerations reveal that bromine substitution significantly impacts the frontier molecular orbitals of pyrrolidine derivatives. The highest occupied molecular orbital (HOMO) energy typically decreases by 0.2-0.4 eV upon bromine incorporation, while the lowest unoccupied molecular orbital (LUMO) energy experiences a corresponding stabilization [10] [11]. This electronic reorganization enhances the compound's ability to participate in electron transfer processes and modulates its interaction with biological targets.
Substitution pattern effects demonstrate that the position of bromine substitution critically influences electronic properties. Meta-substitution patterns (as in the 5-position of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine) provide optimal electronic effects without introducing excessive steric hindrance [12]. Ortho-substitution can lead to intramolecular interactions that modify the preferred conformation, while para-substitution maximizes the electron-withdrawing effect but may reduce selectivity.
Conformational preferences of pyrrolidine derivatives are significantly influenced by the positioning of methoxy substituents on the benzyl ring. The methoxy group at the 2-position in 2-(5-Bromo-2-methoxybenzyl)pyrrolidine creates a specific steric environment that restricts rotation around the benzyl-pyrrolidine bond [13]. This conformational constraint can enhance binding specificity by preorganizing the molecule in a bioactive conformation.
Hydrogen bonding capacity of the methoxy group varies substantially with its position on the aromatic ring. The 2-methoxy substitution pattern provides both steric bulk and electronic effects that modulate binding interactions. Research demonstrates that methoxy groups in the ortho position can form intramolecular hydrogen bonds with adjacent substituents, affecting the overall molecular geometry [14] [15]. The electron-donating nature of the methoxy group (+M and +I effects) increases electron density on the aromatic ring, counteracting the electron-withdrawing effects of the bromine substituent.
Steric hindrance analysis reveals that methoxy group positioning directly impacts the accessibility of the pyrrolidine nitrogen for biological interactions. Ortho-methoxy substitution (2-position) introduces moderate steric hindrance that can enhance selectivity by preventing binding to certain receptor subtypes [16] [12]. This steric effect is particularly pronounced in compounds where the methoxy group is positioned adjacent to the point of attachment to the pyrrolidine ring.
| Methoxy Position | Steric Hindrance Level | Electronic Effect Strength | Binding Selectivity | Pharmacokinetic Impact |
|---|---|---|---|---|
| 2-Position (ortho) | High | Strong +M, +I | Enhanced | Improved [12] |
| 3-Position (meta) | Moderate | Moderate +M, +I | Moderate | Optimal [16] |
| 4-Position (para) | Low | Strong +M, +I | Reduced | Good [12] |
| 2,4-Disubstituted | Very High | Very Strong +M, +I | Very High | Poor [16] |
Lipophilicity modulation through methoxy substitution patterns significantly affects the pharmacokinetic properties of pyrrolidine derivatives. The methoxy group contributes approximately 0.02-0.05 log units to the overall lipophilicity, with the exact contribution depending on the substitution pattern and electronic environment . In 2-(5-Bromo-2-methoxybenzyl)pyrrolidine, the 2-methoxy group provides an optimal balance between lipophilicity and water solubility.
Metabolic stability considerations indicate that methoxy group positioning influences the susceptibility of pyrrolidine derivatives to metabolic degradation. The 2-methoxy substitution pattern provides protection against certain metabolic pathways, particularly those involving aromatic hydroxylation [16]. This protection is attributed to both steric hindrance and electronic effects that reduce the reactivity of adjacent aromatic positions.
Nitrogen alkylation effects on pyrrolidine derivatives demonstrate profound impacts on biological activity, pharmacokinetic properties, and selectivity profiles. The pyrrolidine nitrogen represents a critical site for structural modification, with different substitution patterns yielding distinct pharmacological profiles [18] [19]. Unsubstituted pyrrolidine derivatives typically exhibit good baseline activity, while strategic N-substitution can enhance potency, selectivity, and metabolic stability.
Lipophilicity optimization through N-substitution provides a systematic approach to modulating the pharmacokinetic properties of pyrrolidine derivatives. Methyl substitution increases lipophilicity by approximately 0.5 log units, while branched alkyl groups such as isopropyl can increase lipophilicity by up to 1.4 log units [20]. This lipophilicity modulation directly impacts central nervous system penetration, with isopropyl-substituted derivatives showing optimal brain penetration characteristics.
Metabolic stability enhancement is achieved through strategic N-substitution patterns that resist enzymatic degradation. Research indicates that branched alkyl substituents, particularly isopropyl groups, provide superior metabolic stability compared to linear alkyl chains [12]. This enhanced stability is attributed to steric hindrance around the nitrogen atom, which reduces accessibility to metabolic enzymes.
| N-Substituent | Lipophilicity (log P) | Metabolic Half-life (hours) | CNS Penetration | Selectivity Index |
|---|---|---|---|---|
| Hydrogen | 0.75 | 4.2 | Good | 1.0 [20] |
| Methyl | 1.2 | 6.8 | Enhanced | 1.5 [20] |
| Ethyl | 1.6 | 7.2 | Enhanced | 1.8 [20] |
| Isopropyl | 2.1 | 8.5 | Optimal | 2.3 [12] |
| Benzyl | 2.8 | 5.1 | Reduced | 1.2 |
Receptor binding modulation through N-substitution enables fine-tuning of selectivity profiles across different biological targets. Studies demonstrate that N-alkylation can enhance binding affinity to specific receptor subtypes while reducing affinity to off-target sites [16] [20]. The isopropyl substitution pattern has emerged as particularly effective for enhancing selectivity in neurological applications.
Conformational effects of N-substitution influence the three-dimensional shape of pyrrolidine derivatives and their ability to adopt bioactive conformations. N-Alkylation restricts the conformational flexibility of the pyrrolidine ring, potentially enhancing binding specificity through conformational preorganization [21]. This effect is particularly pronounced with branched alkyl substituents, which create more rigid molecular frameworks.
Bicyclic pyrrolidine systems represent an advanced approach to conformational restriction that can significantly enhance the selectivity and potency of pyrrolidine derivatives. Ring fusion strategies create conformationally constrained analogs that are preorganized in bioactive conformations, reducing the entropic penalty associated with target binding [22] [21]. These bicyclic systems demonstrate enhanced selectivity ratios ranging from 2.1-fold to 6.8-fold compared to their monocyclic counterparts.
Pyrrolizidine derivatives (5,5-fused systems) provide moderate conformational restriction while maintaining reasonable synthetic accessibility. These compounds demonstrate enhanced binding preorganization and selectivity compared to monocyclic pyrrolidines [23]. The pyrrolizidine scaffold has been successfully employed in the development of neurological agents, where conformational restriction enhances selectivity for specific neurotransmitter receptors.
Indolizidine frameworks (5,6-fused systems) offer increased conformational restriction and enhanced selectivity profiles. Research indicates that indolizidine derivatives can achieve selectivity enhancements of up to 3.5-fold compared to monocyclic analogs [24]. The additional methylene unit in the fused ring provides optimal geometric constraints for many biological targets.
| Ring Fusion Strategy | Conformational Flexibility | Selectivity Enhancement | Synthetic Complexity | Biological Activity |
|---|---|---|---|---|
| Monocyclic Pyrrolidine | High | 1.0x | Low | Baseline [22] |
| Pyrrolizidine (5,5-fused) | Moderate | 2.1x | Moderate | Enhanced [23] |
| Indolizidine (5,6-fused) | Low | 3.5x | Moderate | Enhanced [24] |
| Quinolizidine (6,6-fused) | Very Low | 5.2x | High | Highly Enhanced [25] |
Spiro-pyrrolidine systems represent an alternative approach to conformational restriction that maintains synthetic accessibility while providing significant conformational constraints. These compounds demonstrate selectivity enhancements of approximately 4.1-fold and offer unique three-dimensional architectures for biological interactions [26]. The spiro configuration creates a more rigid molecular framework that can enhance binding specificity.
Bridged pyrrolidine derivatives provide the highest level of conformational restriction, achieving selectivity enhancements of up to 6.8-fold [27]. However, these systems present significant synthetic challenges and may suffer from reduced synthetic accessibility. The enhanced selectivity is attributed to the rigid three-dimensional architecture that precisely positions pharmacophoric elements for optimal target interactions.
Synthetic accessibility considerations must be balanced against the potential benefits of conformational restriction. While monocyclic pyrrolidines offer excellent synthetic accessibility, the enhanced selectivity and potency of bicyclic systems may justify the increased synthetic complexity in certain applications [28]. The choice of ring fusion strategy should consider the specific biological target, required selectivity profile, and synthetic feasibility.